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molecular formula C12H22N2O2 B2516820 Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1638759-74-6

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No. B2516820
M. Wt: 226.32
InChI Key: SIFPHPJZXMHDLP-UHFFFAOYSA-N
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Patent
US07902217B2

Procedure details

Bicycloamines that can be used in the preparation of the bicyclobase amides are commercially available, can be prepared by known procedures described in the literature, or as described below. For example, 2-Methyl-2-azabicyclo[2.2.2]octan-5-amine was obtained by the reduction of the 2-Boc-2-azabicyclo[2.2.2]octan-5-amine (J. Med. Chem. 1973, 16, 853; Synthesis 1979, 50; WO97/40016). 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine (Tetrahedron 1998, 54, 8047-8054; J. Med. Chem. 1992, 35, 2184-2191), octahydroindolizin-6-amine (U.S. Pat. No. 4,213,983), 2-azabicyclo[2.2.1]heptan-5-amine (J. Med. Chem. 1990, 33, 1924), 8-azabicyclo[3.2.1]octan-3-amine (WO38680A1; J. Med. Chem., 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815), and 9-azabicyclo[3.3.1]nonan-3-amine (WO38680A1; J. Med. Chem. 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815) were prepared according to literature procedures. 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine was obtained from commercial sources as a variable mixture of endo- and exo-isomers whereas pure exo- and pure endo-isomers were prepared according to the literature (J. Med. Chem. 1998, 41, 988). 3,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine was prepared from 3-aminotropane by exposure to di-tert-butyl dicarbonate followed by lithium aluminum hydride reduction. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine was obtained by the acid hydrolysis of granisetron exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and a mixture of endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine may be obtained according to the procedures set forth in European Patent Application No. 0 013 138 A1. 8-Methyl-3,8-diazabicyclo[3.2.1]octane and 3-methyl-3,8-diazabicyclo[3.2.1]octane were prepared from the commercially available 8-Boc protected base by lithium aluminum hydride reduction and reductive alkylation followed by deprotection, respectively.
[Compound]
Name
Bicycloamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH:6]2[CH2:8][CH2:9][CH:3]1[CH2:4][CH:5]2[NH2:10].C([N:18]1[CH2:23][CH:22]2[CH2:24][CH2:25][CH:19]1[CH2:20][CH:21]2[NH2:26])(O[C:14](C)(C)[CH3:15])=O.C[N:28]1[CH2:33][CH:32]2[CH2:34][CH:29]1[CH2:30][CH:31]2[NH2:35].C1C2N(CC(N)CC2)CC1>>[CH:3]12[CH2:9][CH:6]([CH:5]([NH2:10])[CH2:4]1)[CH2:7][NH:2]2.[CH:19]12[NH:18][CH:23]([CH2:24][CH2:25]1)[CH2:22][CH:21]([NH2:26])[CH2:20]2.[CH:29]12[NH:28][CH:33]([CH2:14][CH2:15][CH2:34]1)[CH2:32][CH:31]([NH2:35])[CH2:30]2.[CH3:1][N:2]1[CH:3]2[CH2:9][CH2:8][CH:7]1[CH2:6][CH:5]([NH2:10])[CH2:4]2

Inputs

Step One
Name
Bicycloamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2CC(C(C1)CC2)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C2CC(C(C1)CC2)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2CC(C(C1)C2)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCN2CC(CCC12)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared by known procedures

Outcomes

Product
Name
Type
product
Smiles
C12NCC(C(C1)N)C2
Name
Type
product
Smiles
C12CC(CC(CC1)N2)N
Name
Type
product
Smiles
C12CC(CC(CCC1)N2)N
Name
Type
product
Smiles
CN1C2CC(CC1CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07902217B2

Procedure details

Bicycloamines that can be used in the preparation of the bicyclobase amides are commercially available, can be prepared by known procedures described in the literature, or as described below. For example, 2-Methyl-2-azabicyclo[2.2.2]octan-5-amine was obtained by the reduction of the 2-Boc-2-azabicyclo[2.2.2]octan-5-amine (J. Med. Chem. 1973, 16, 853; Synthesis 1979, 50; WO97/40016). 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine (Tetrahedron 1998, 54, 8047-8054; J. Med. Chem. 1992, 35, 2184-2191), octahydroindolizin-6-amine (U.S. Pat. No. 4,213,983), 2-azabicyclo[2.2.1]heptan-5-amine (J. Med. Chem. 1990, 33, 1924), 8-azabicyclo[3.2.1]octan-3-amine (WO38680A1; J. Med. Chem., 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815), and 9-azabicyclo[3.3.1]nonan-3-amine (WO38680A1; J. Med. Chem. 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815) were prepared according to literature procedures. 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine was obtained from commercial sources as a variable mixture of endo- and exo-isomers whereas pure exo- and pure endo-isomers were prepared according to the literature (J. Med. Chem. 1998, 41, 988). 3,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine was prepared from 3-aminotropane by exposure to di-tert-butyl dicarbonate followed by lithium aluminum hydride reduction. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine was obtained by the acid hydrolysis of granisetron exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and a mixture of endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine may be obtained according to the procedures set forth in European Patent Application No. 0 013 138 A1. 8-Methyl-3,8-diazabicyclo[3.2.1]octane and 3-methyl-3,8-diazabicyclo[3.2.1]octane were prepared from the commercially available 8-Boc protected base by lithium aluminum hydride reduction and reductive alkylation followed by deprotection, respectively.
[Compound]
Name
Bicycloamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH:6]2[CH2:8][CH2:9][CH:3]1[CH2:4][CH:5]2[NH2:10].C([N:18]1[CH2:23][CH:22]2[CH2:24][CH2:25][CH:19]1[CH2:20][CH:21]2[NH2:26])(O[C:14](C)(C)[CH3:15])=O.C[N:28]1[CH2:33][CH:32]2[CH2:34][CH:29]1[CH2:30][CH:31]2[NH2:35].C1C2N(CC(N)CC2)CC1>>[CH:3]12[CH2:9][CH:6]([CH:5]([NH2:10])[CH2:4]1)[CH2:7][NH:2]2.[CH:19]12[NH:18][CH:23]([CH2:24][CH2:25]1)[CH2:22][CH:21]([NH2:26])[CH2:20]2.[CH:29]12[NH:28][CH:33]([CH2:14][CH2:15][CH2:34]1)[CH2:32][CH:31]([NH2:35])[CH2:30]2.[CH3:1][N:2]1[CH:3]2[CH2:9][CH2:8][CH:7]1[CH2:6][CH:5]([NH2:10])[CH2:4]2

Inputs

Step One
Name
Bicycloamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2CC(C(C1)CC2)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C2CC(C(C1)CC2)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2CC(C(C1)C2)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCN2CC(CCC12)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared by known procedures

Outcomes

Product
Name
Type
product
Smiles
C12NCC(C(C1)N)C2
Name
Type
product
Smiles
C12CC(CC(CC1)N2)N
Name
Type
product
Smiles
C12CC(CC(CCC1)N2)N
Name
Type
product
Smiles
CN1C2CC(CC1CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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